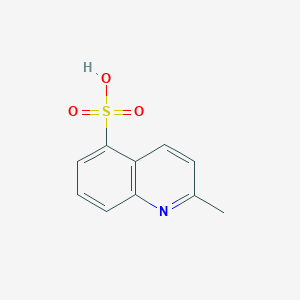![molecular formula C13H10N2O2 B11881092 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound includes a fused benzene and pyrazine ring, making it a crucial component in various pharmacological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production methods focus on optimizing the reaction conditions to achieve high yields and cost-effectiveness. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives, which have shown significant promise in various pharmacological applications .
Applications De Recherche Scientifique
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studying enzyme interactions and cellular processes.
Medicine: It has shown potential in developing drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and receptors, thereby modulating various biological processes. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
- Quinoxalinedione
- 1,4-Dihydroquinoxaline-2,3-dione
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its unique structural features and broad-spectrum biological activities. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced pharmacological properties .
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
7-methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-3-8-9(6-7)13(17)11-10(12(8)16)14-4-5-15-11/h2-3,5-6,14H,4H2,1H3 |
Clé InChI |
RMMMAOMUYHNWEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)N=CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)







